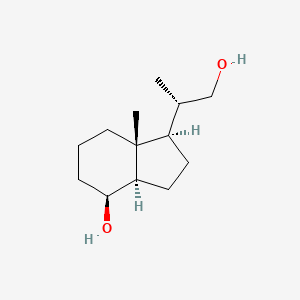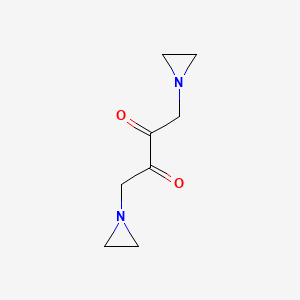
1,1,2-TRIS(ETHOXYSILYL)ETHANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-TRIS(ETHOXYSILYL)ETHANE is an organosilicon compound with the molecular formula C8H24O3Si3. It is a versatile chemical used in various fields such as materials science, nanotechnology, and organic chemistry due to its complex molecular structure. This compound is known for its ability to form stable siloxane bonds, making it valuable in the synthesis of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
1,1,2-TRIS(ETHOXYSILYL)ETHANE can be synthesized through the reaction of ethyl orthosilicate with ethylene glycol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes purification steps to remove any impurities and ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1,1,2-TRIS(ETHOXYSILYL)ETHANE undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Substitution: Can undergo substitution reactions with other organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Requires organosilicon reagents and appropriate catalysts.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
1,1,2-TRIS(ETHOXYSILYL)ETHANE is used in a wide range of scientific research applications:
Materials Science: Used in the preparation of mesoporous organosilica materials, which are valuable for molecular separation and catalysis.
Nanotechnology: Utilized in the synthesis of nanostructured materials with unique properties.
Organic Chemistry: Acts as a precursor for the synthesis of complex organosilicon compounds.
Industry: Employed as a coating agent, surfactant, and in the production of advanced composites.
作用機序
The mechanism of action of 1,1,2-TRIS(ETHOXYSILYL)ETHANE involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the creation of siloxane networks, which are crucial for the compound’s applications in materials science and nanotechnology . The molecular targets include silanol groups and other reactive sites on organosilicon compounds.
類似化合物との比較
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound used in similar applications.
Tetraethyl orthosilicate: Commonly used in the synthesis of silica-based materials.
(3-Aminopropyl)triethoxysilane: Used for surface modification and functionalization.
Uniqueness
1,1,2-TRIS(ETHOXYSILYL)ETHANE is unique due to its ability to form highly stable siloxane networks, making it particularly valuable in the synthesis of advanced materials with enhanced chemical and thermal stability . Its versatility and reactivity make it a preferred choice for various industrial and research applications.
特性
CAS番号 |
151198-82-2 |
|---|---|
分子式 |
C8H24O3Si3 |
分子量 |
252.53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)








![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)
